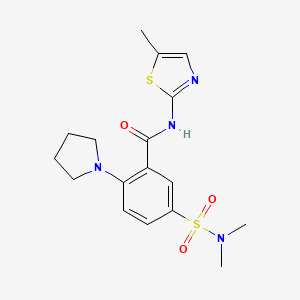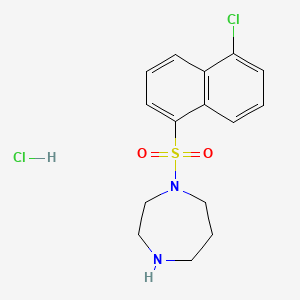
Glutamate monopotassique
Vue d'ensemble
Description
Monopotassium glutamate (MPG) is a compound with the formula KC5H8NO4 . It is a potassium salt of glutamic acid . It has the E number E622 and is used in foods as a flavor enhancer . It is a non-sodium MSG alternative .
Synthesis Analysis
Monopotassium glutamate is synthesized from L-Glutamic acid . The synthesis process involves the reaction of L-Glutamic acid with potassium to form Monopotassium glutamate .Molecular Structure Analysis
The molecular formula of Monopotassium glutamate is C5H8KNO4 . It has a molar mass of 185.220 g/mol . The structure of Monopotassium glutamate is determined by the interactions between the cation and anion in the solid-state structures .Physical And Chemical Properties Analysis
Monopotassium glutamate is a crystalline salt compound . It forms significantly different structures with correspondingly dissimilar dynamics . The properties of Monopotassium glutamate are determined by the unique set of interactions that are present within the solid .Applications De Recherche Scientifique
Recherche sur les neurotransmetteurs
Le glutamate monopotassique est utilisé en neurosciences pour étudier son rôle de neurotransmetteur excitateur. Il agit comme un agoniste des récepteurs kainate, NMDA et quisqualate dans le système nerveux central .
Culture cellulaire
En culture cellulaire, le this compound sert de composant de la solution d'acides aminés non essentiels MEM, fournissant des nutriments essentiels à la croissance et au maintien des cellules .
Génie génétique
La production d'acide L-glutamique, qui peut être dérivé du this compound, implique des souches génétiquement modifiées comme Corynebacterium glutamicum EA-12. Ceci a des applications dans le développement de méthodes de production d'acides aminés plus sûres et plus efficaces .
Sécurité des additifs alimentaires
Le this compound est évalué pour sa sécurité lorsqu'il est utilisé comme additif alimentaire. Cela comprend l'évaluation de son impact sur la santé humaine et la détermination des apports journaliers admissibles .
Adéquation des micro-organismes
Des recherches sur l'adéquation du this compound pour divers micro-organismes sont menées afin de comprendre ses effets sur la croissance et le métabolisme microbiens .
Mécanisme D'action
Target of Action
Monopotassium glutamate (MPG) is a potassium salt of glutamic acid . It primarily targets glutamate receptors in the body, which are involved in transmitting excitatory signals in the nervous system . These receptors are crucial for neural communication, memory formation, learning, and regulation .
Mode of Action
MPG interacts with its targets, the glutamate receptors, by mimicking the action of glutamate, an important neurotransmitter . This interaction triggers a series of events leading to the transmission of excitatory signals in the nervous system . The specific interactions between the cation and anion in MPG play a significant role in its solid-state structures and overall energetic profiles .
Biochemical Pathways
MPG affects the glutamate metabolic pathway , which plays a vital role in cell biosynthesis and bioenergetics . Glutamate metabolism is involved in various cellular processes, including the synthesis of proteins, nucleic acids, and the regulation of energy production .
Pharmacokinetics
It’s known that the crystalline structures of mpg can influence its solubility and bioavailability .
Result of Action
The action of MPG results in the enhancement of flavors in food, as it mimics the umami taste, which is one of the five basic tastes . On a molecular level, MPG’s interaction with glutamate receptors can influence various neural processes, including learning and memory .
Action Environment
The action, efficacy, and stability of MPG can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the environment can affect MPG’s solubility and, consequently, its bioavailability . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Monopotassium glutamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. This reaction is crucial in amino acid metabolism and the urea cycle. Additionally, monopotassium glutamate interacts with glutamine synthetase, which converts glutamate and ammonia to glutamine, an essential process in nitrogen metabolism .
Cellular Effects
Monopotassium glutamate influences various cellular processes and functions. It acts as an excitatory neurotransmitter in the central nervous system, playing a vital role in synaptic transmission. The compound affects cell signaling pathways, particularly those involving the N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation. Monopotassium glutamate also impacts gene expression by modulating the activity of transcription factors involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, monopotassium glutamate exerts its effects through binding interactions with specific receptors and enzymes. It activates NMDA receptors, leading to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. Additionally, monopotassium glutamate can inhibit or activate enzymes such as glutamate dehydrogenase and glutamine synthetase, affecting metabolic flux and energy production. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monopotassium glutamate can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to monopotassium glutamate in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in metabolic activity and gene expression. These changes are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of monopotassium glutamate vary with different dosages in animal models. At low doses, it can enhance cognitive function and synaptic plasticity. At high doses, it may lead to excitotoxicity, causing neuronal damage and cell death. Studies have shown that excessive intake of monopotassium glutamate can result in adverse effects such as obesity, insulin resistance, and metabolic syndrome in animal models .
Metabolic Pathways
Monopotassium glutamate is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the urea cycle. It is converted to α-ketoglutarate by glutamate dehydrogenase, which then enters the TCA cycle for energy production. Additionally, monopotassium glutamate serves as a precursor for the synthesis of other amino acids, such as glutamine and proline, through the action of specific enzymes .
Transport and Distribution
Within cells and tissues, monopotassium glutamate is transported and distributed by specific transporters and binding proteins. The excitatory amino acid transporters (EAATs) play a crucial role in the uptake of monopotassium glutamate into cells, particularly in the central nervous system. These transporters help maintain extracellular glutamate concentrations and prevent excitotoxicity. Monopotassium glutamate can also bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
Monopotassium glutamate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, the presence of specific amino acid sequences can target monopotassium glutamate to mitochondria, where it plays a role in energy production and metabolic regulation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Monopotassium glutamate can be achieved through the reaction between L-glutamic acid and potassium hydroxide.", "Starting Materials": [ "L-glutamic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve L-glutamic acid in water to form a solution.", "Slowly add potassium hydroxide to the solution while stirring.", "Continue stirring until all the potassium hydroxide has dissolved and a clear solution is obtained.", "Filter the solution to remove any insoluble impurities.", "Concentrate the solution under reduced pressure to obtain Monopotassium glutamate as a white crystalline solid." ] } | |
Numéro CAS |
19473-49-5 |
Formule moléculaire |
C5H8KNO4 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
potassium;2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.K/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |
Clé InChI |
HQEROMHPIOLGCB-UHFFFAOYSA-M |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)N.[K] |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[K+] |
SMILES canonique |
C(CC(=O)O)C(C(=O)[O-])N.[K+] |
Apparence |
Solid powder |
Autres numéros CAS |
19473-49-5 24595-14-0 |
Description physique |
White crystalline solid; [Sigma-Aldrich MSDS] |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
56-86-0 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Freely soluble in water; practically insoluble in ethanol or ethe |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide](/img/structure/B1676647.png)



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)
![2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B1676655.png)
![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B1676657.png)





![(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid](/img/structure/B1676667.png)